Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide

Description

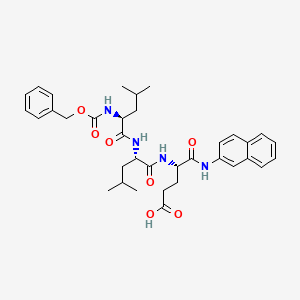

Structure

2D Structure

Properties

CAS No. |

75873-85-7 |

|---|---|

Molecular Formula |

C35H44N4O7 |

Molecular Weight |

632.7 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]-naphthalen-2-ylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H44N4O7/c1-22(2)18-28(38-35(45)46-21-24-10-6-5-7-11-24)32(41)37-29(19-23(3)4)33(42)39(30(34(43)44)16-17-31(36)40)27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H2,36,40)(H,37,41)(H,38,45)(H,43,44)/t28-,29-,30-/m0/s1 |

InChI Key |

AHSHWXJXFALINL-DTXPUJKBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Pictograms |

Health Hazard |

sequence |

LLE |

Synonyms |

carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide Cbz-Leu-Leu-Glu-2NNP |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide, commonly abbreviated as Cbz-LLE-2NA or Z-Leu-Leu-Glu-βNA, is a synthetic peptide derivative crucial for the study of the ubiquitin-proteasome system. It serves as a specific chromogenic substrate for the peptidylglutamyl-peptide hydrolyzing (PGPH) activity, also known as the caspase-like activity, of the 20S proteasome. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use in quantifying proteasome activity.

Introduction

The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for the degradation of the majority of intracellular proteins, playing a vital role in cellular homeostasis. Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity. The specific measurement of each of these activities is essential for understanding the intricate role of the proteasome in various physiological and pathological states, including cancer, neurodegenerative diseases, and immune disorders.

This compound is a valuable tool designed to specifically assay the PGPH activity of the proteasome. The peptide sequence Leu-Leu-Glu is recognized and cleaved by the proteasome at the carboxyl side of the glutamate residue. This cleavage releases the chromogenic reporter molecule, 2-naphthylamine (β-naphthylamide), which can be quantified spectrophotometrically, providing a direct measure of the enzyme's activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Z-Leu-Leu-Glu-βNA, Cbz-LLE-βNA, Z-LLE-β-naphthylamide |

| Molecular Formula | C₃₅H₄₄N₄O₇ |

| Molecular Weight | 632.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

The utility of this compound as a research tool is centered on its function as a chromogenic substrate for the 20S proteasome. The enzymatic reaction proceeds as follows:

-

Binding: The substrate binds to the active site of the β1 subunit of the 20S proteasome, which is responsible for the PGPH activity.

-

Cleavage: The proteasome catalyzes the hydrolysis of the peptide bond between the glutamic acid residue and the 2-naphthylamide group.

-

Release of Chromophore: This cleavage event liberates free 2-naphthylamine.

-

Detection: The released 2-naphthylamine can be detected and quantified, typically through a colorimetric reaction, providing a direct measurement of the PGPH activity.

Experimental Protocols

The following is a generalized protocol for a chromogenic assay to measure the PGPH activity of the 20S proteasome using this compound. Researchers should optimize parameters such as substrate and protein concentrations, as well as incubation times, for their specific experimental conditions.

Materials

-

Purified 20S proteasome or cell lysate containing proteasomes

-

This compound (substrate)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the diazotized 2-naphthylamine product (typically around 580 nm).

-

Reagents for diazotization of 2-naphthylamine (e.g., p-dimethylaminocinnamaldehyde)

Assay Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.

-

Reaction Setup: In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

Purified 20S proteasome or cell lysate

-

Substrate solution (diluted from the stock to the desired final concentration in the assay). It is recommended to perform a substrate concentration curve to determine the optimal concentration.

-

-

Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Color Development: Stop the enzymatic reaction and initiate the color development by adding a solution to diazotize the released 2-naphthylamine.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the rate of substrate hydrolysis from the change in absorbance over time. This rate is proportional to the PGPH activity of the proteasome.

Data Presentation

| Enzyme Source | Substrate Concentration Range (µM) | K_m (µM) | V_max (nmol/min/mg) |

| Purified Human 20S Proteasome | 1 - 200 | Value | Value |

| Rat Liver Lysate | 1 - 200 | Value | Value |

| Cancer Cell Line Lysate | 1 - 200 | Value | Value |

K_m (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max. V_max (maximum reaction velocity) represents the maximum rate of the reaction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a proteasome activity assay using a chromogenic substrate.

Caption: Workflow for measuring proteasome PGPH activity.

Logical Relationship of Proteasome Activities

The following diagram illustrates the relationship between the 26S proteasome, its 20S catalytic core, and the specific peptidase activities, highlighting the role of Cbz-LLE-2NA.

The Inner Glow: A Technical Guide to the Fluorescence of Naphthalimide Compounds

For Researchers, Scientists, and Drug Development Professionals

Naphthalimide derivatives have emerged as a powerful and versatile class of fluorophores, finding extensive applications in biomedical research and drug discovery. Their unique photophysical properties, characterized by high quantum yields, excellent photostability, and sensitivity to their microenvironment, make them ideal candidates for the development of fluorescent probes, imaging agents, and targeted therapeutics. This in-depth technical guide explores the core principles governing the fluorescence of naphthalimide compounds, providing a comprehensive resource for researchers leveraging these molecules in their work.

Core Principles of Naphthalimide Fluorescence

The fluorescence of naphthalimide derivatives originates from the π-electron system of the naphthalene ring. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state (S1). The molecule then relaxes to the ground state (S0) through the emission of a photon, a process known as fluorescence.

The key to the diverse applications of naphthalimides lies in the modulation of this fluorescence through chemical modifications, primarily at the C-4 position and the imide nitrogen. These modifications influence the electronic properties of the molecule and can induce different photophysical phenomena, such as Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT)

A significant feature of many fluorescent naphthalimide derivatives is the presence of an electron-donating group (D) at the C-4 position and the electron-withdrawing naphthalimide core acting as the acceptor (A). This D-π-A structure facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.

In the ground state, the molecule has a certain electron distribution. Upon excitation, there is a significant transfer of electron density from the donor to the acceptor, creating a more polar excited state. This change in dipole moment makes the fluorescence of ICT-based probes highly sensitive to the polarity of their environment. In polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.[1][2][3] This solvatochromism is a key principle behind the use of naphthalimides as environmental sensors.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is another crucial mechanism for designing "turn-on" fluorescent probes. In a PET-based sensor, a fluorophore (the naphthalimide core) is linked to a receptor unit via a short spacer. In the "off" state, the lone pair of electrons on the receptor can be transferred to the excited fluorophore, quenching its fluorescence through a non-radiative pathway.

Upon binding of an analyte to the receptor, the energy level of the receptor's HOMO is lowered, preventing the electron transfer to the fluorophore. This inhibition of PET "turns on" the fluorescence of the naphthalimide. This on/off switching mechanism is highly effective for detecting specific analytes like ions and enzymes.[4]

Quantitative Data of Representative Naphthalimide Compounds

The photophysical properties of naphthalimide derivatives can be finely tuned by altering their chemical structure. The following tables summarize key quantitative data for a selection of naphthalimide compounds, illustrating the impact of different substituents and their utility in various applications.

Table 1: Spectroscopic Properties of Amino-Substituted 1,8-Naphthalimides in Different Solvents

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Reference |

| 2-Amino-1,8-naphthalimide (2APNI) | Methanol | - | 420-445 | 0.2-0.3 | [2] |

| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | - | 429 | - | [2] |

| 3-Amino-1,8-naphthalimide (3APNI) | Methanol | - | 564 | - | [2] |

| 4-Amino-1,8-naphthalimide (4APNI) | Hexane | - | 460 | - | [2] |

| 4-Amino-1,8-naphthalimide (4APNI) | Methanol | - | 538 | - | [2] |

Table 2: Photophysical Data for a Donor-Acceptor Naphthalimide (HP-NAP) in Various Solvents

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |

| Hexane | 400 | - | ~1.0 | 3.36 | [5] |

| THF | 400 | - | 0.54 | 6.11 | [5] |

| Acetonitrile (ACN) | 400 | - | 0.18 | 2.69 | [5] |

Table 3: Properties of Naphthalimide-based Fluorescent Probes

| Probe Name | Analyte | Excitation λ (nm) | Emission λ (nm) | Detection Limit | Reference |

| Naphthalimide-Quinone Probe 26 | hNQO1 | - | - | - | [4] |

| Naphthalimide-Disulfide Probe 29 | Thioredoxin Reductase | - | 538 | - | [4] |

Experimental Protocols

Synthesis of 2-Naphthylamine

2-Naphthylamine can be synthesized from 2-naphthol via the Bucherer reaction.[6]

Materials:

-

2-naphthol

-

Ammonium zinc chloride

-

Furnace or high-temperature reactor

Procedure:

-

Heat a mixture of 2-naphthol with ammonium zinc chloride to 200-210 °C.[6]

-

The reaction results in the formation of 2-naphthylamine.

-

Purification can be achieved through recrystallization.

Note: 2-Naphthylamine is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Fluorescence Spectroscopy

Instrumentation:

-

Spectrofluorometer

Procedure:

-

Prepare a dilute solution of the naphthalimide compound in a suitable solvent (e.g., ethanol, acetonitrile). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_max).

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs_max.

-

Scan the emission spectrum over a range that includes the expected fluorescence emission.

-

To record the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.

Determination of Fluorescence Quantum Yield (ΦF)

The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Naphthalimide sample solution

-

Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Enzyme Inhibition Assay using a Naphthalimide-Based Probe

This protocol outlines a general procedure for screening enzyme inhibitors using a "turn-on" naphthalimide probe that is a substrate for the enzyme.

Materials:

-

Naphthalimide-based enzyme substrate probe

-

Enzyme of interest

-

Buffer solution

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Plate reader with fluorescence detection

Procedure:

-

In a 96-well plate, add the buffer solution to each well.

-

Add the test compounds at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the enzyme to all wells except the negative control.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15 minutes).

-

Initiate the reaction by adding the naphthalimide-based fluorescent probe to all wells.

-

Monitor the increase in fluorescence intensity over time using the plate reader.

-

The rate of fluorescence increase is proportional to the enzyme activity. A decrease in the rate in the presence of a test compound indicates inhibition.

Conclusion

Naphthalimide-based compounds represent a cornerstone in the development of fluorescent tools for biological and pharmaceutical research. Their tunable photophysical properties, governed by mechanisms such as ICT and PET, allow for the rational design of probes with specific functionalities. By understanding the fundamental principles of their fluorescence and employing standardized experimental protocols, researchers can effectively harness the power of these versatile molecules to advance our understanding of complex biological systems and accelerate the discovery of new therapeutics.

References

- 1. synthesis-and-photophysical-properties-of-extended-conjugated-naphthalimides - Ask this paper | Bohrium [bohrium.com]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 6. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemical.com]

The Emergence of Cbz-L-Leu-Leu-Glu-2NA: A Technical Guide to a Key Protease Substrate

Introduction: The study of proteolytic enzymes is fundamental to understanding a vast array of cellular processes, from protein turnover and signal transduction to apoptosis and antigen presentation. A critical tool in this field is the use of synthetic substrates that are specifically cleaved by target proteases, often yielding a fluorescent or chromogenic signal. Among these, peptide substrates based on the sequence L-Leucyl-L-Leucyl-L-Glutamic acid (LLE) have emerged as valuable reagents. This technical guide focuses on Cbz-L-Leu-Leu-Glu-2NA (also known as Z-LLE-2NA), a fluorogenic substrate primarily utilized for investigating the caspase-like activity of the proteasome, and its close analog, Z-LLE-AMC.

Discovery and Initial Applications

The development of fluorogenic peptide substrates has been pivotal for the sensitive and continuous monitoring of protease activity. The core recognition motif, Leu-Leu-Glu, was identified as a preferred sequence for the caspase-like (β1) subunit of the 20S and 26S proteasomes. The addition of a carbobenzoxy (Cbz or Z) group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases, enhancing its stability and specificity.

The initial applications of Z-LLE-based substrates were centered on characterizing the enzymatic activity of the proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. The cleavage of these substrates after the glutamic acid residue by the proteasome's β1 subunit releases the fluorescent reporter group, providing a direct measure of enzymatic activity. While primarily associated with the proteasome, some studies have suggested potential cross-reactivity with other proteases, such as calpains, although this is not their primary application.

Physicochemical and Spectroscopic Properties

The choice of the fluorophore is critical for assay design, dictating the required instrumentation and potential for spectral overlap with other fluorescent molecules. The two most common variants of the Z-LLE substrate utilize 7-amino-4-methylcoumarin (AMC) and 2-naphthylamine (2NA or β-naphthylamide) as the fluorescent reporters.

| Property | Cbz-L-Leu-Leu-Glu-AMC (Z-LLE-AMC) | Cbz-L-Leu-Leu-Glu-2NA (Z-LLE-2NA) |

| Synonyms | Z-LLE-AMC, Z-Leu-Leu-Glu-7-amido-4-methylcoumarin | Z-LLE-2NA, Z-LLE-β-naphthylamide |

| Molecular Formula | C35H44N4O9 | C39H45N4O7 |

| Molecular Weight | 664.75 g/mol | 697.81 g/mol |

| Excitation Wavelength | 340-360 nm | ~337 nm |

| Emission Wavelength | 440-460 nm | ~420 nm |

| Appearance | White to off-white solid | Solid |

| Solubility | Soluble in DMSO | Soluble in DMSO |

Mechanism of Action

The mechanism of action for Z-LLE-based fluorogenic substrates is a straightforward enzymatic cleavage reaction. The substrate is recognized and bound by the active site of the target protease, primarily the β1 subunit of the proteasome. The enzyme then catalyzes the hydrolysis of the peptide bond between the glutamic acid residue and the attached fluorophore (2-naphthylamine in the case of Cbz-L-L-E-2NA). This cleavage event liberates the fluorophore, which, in its free form, exhibits significantly enhanced fluorescence compared to the quenched state when it is part of the larger peptide. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.

Mechanism of Cbz-L-L-E-2NA cleavage and fluorescence.

Experimental Protocols

The following is a generalized protocol for a fluorometric proteasome activity assay using Cbz-L-L-E-2NA in cell lysates. This protocol can be adapted for purified enzyme preparations as well.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Protein quantification assay reagent (e.g., Bradford or BCA)

-

Cbz-L-L-E-2NA stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

Proteasome inhibitor (optional, for control experiments, e.g., MG-132)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Setup:

-

Dilute the cell lysate to the desired concentration in assay buffer.

-

Prepare a reaction mixture in the wells of the 96-well plate containing the diluted cell lysate.

-

For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes.

-

-

Enzymatic Reaction:

-

Dilute the Cbz-L-L-E-2NA stock solution in assay buffer to the final desired concentration (typically in the range of 50-200 µM).

-

Initiate the reaction by adding the diluted substrate to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for 2-naphthylamine (Ex: ~337 nm, Em: ~420 nm).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (the linear portion of the curve) is proportional to the proteasome activity.

-

Normalize the activity to the protein concentration of the lysate.

-

Experimental workflow for a proteasome activity assay.

Quantitative Data

| Parameter | Value (for Z-LLE-AMC) | Notes |

| Working Concentration | 50 - 200 µM | The optimal concentration can vary depending on the enzyme source and assay conditions. |

| Typical Enzyme Concentration | Varies | Dependent on the purity and specific activity of the proteasome preparation or the protein concentration of the cell lysate. |

Applications in Drug Discovery and Research

Cbz-L-L-E-2NA and its analogs are valuable tools in several areas of research and drug development:

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it well-suited for HTS of compound libraries to identify novel proteasome inhibitors.

-

Mechanism of Action Studies: These substrates can be used to investigate the effects of known or suspected proteasome inhibitors on the caspase-like activity of the enzyme.

-

Disease Research: Dysregulation of the proteasome is implicated in various diseases, including cancer and neurodegenerative disorders. Cbz-L-L-E-2NA can be used to study proteasome activity in disease models.

-

Basic Research: This substrate is a standard tool for fundamental studies of proteasome function and regulation.

Conclusion

Cbz-L-L-E-2NA is a valuable fluorogenic substrate for the investigation of the caspase-like activity of the proteasome. While less documented than its AMC-containing counterpart, its distinct spectral properties offer an alternative for researchers. The methodologies and principles outlined in this guide provide a solid foundation for the effective use of this and related substrates in advancing our understanding of protease biology and in the pursuit of novel therapeutic interventions.

Technical Guide: Safety and Handling of Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental use of Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide, a key reagent in cellular and biochemical research.

Core Compound Information

This compound, often abbreviated as Cbz-Leu-Leu-Glu-2NA or Z-Leu-Leu-Glu-βNA, is a synthetic peptide derivative. It functions as a fluorogenic substrate for the 20S proteasome, a multi-catalytic proteinase complex essential for protein degradation in eukaryotic cells. Specifically, it is used to measure the peptidyl-glutamyl peptide-hydrolyzing (PGPH) or "caspase-like" activity associated with the β1 subunit of the proteasome. Upon cleavage by the proteasome, the free 2-naphthylamine fluorophore is released, which can be quantified to determine enzymatic activity.

Safety and Handling

Based on available Safety Data Sheet (SDS) information, this compound is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, appropriate safety precautions should be observed. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.

Quantitative Safety Data

| Parameter | Value | Reference |

| GHS Classification | Not a hazardous substance or mixture | [1] |

| Carcinogenicity (IARC, NTP, OSHA) | No component is identified as a known or anticipated carcinogen. | [1] |

| Acute Toxicity | Data not available | - |

| Skin Corrosion/Irritation | Data not available | - |

| Serious Eye Damage/Irritation | Data not available | - |

| Respiratory or Skin Sensitization | Data not available | - |

| Germ Cell Mutagenicity | Data not available | - |

| Reproductive Toxicity | Data not available | - |

| Specific Target Organ Toxicity | Data not available | - |

Personal Protective Equipment (PPE) and Handling

| Precaution | Specification |

| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |

| Skin Protection | Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. |

| Body Protection | Wear a laboratory coat. |

| Respiratory Protection | Not required under normal use. If dust is generated, use a NIOSH-approved respirator. |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

Storage and Disposal

| Condition | Specification |

| Storage Temperature | Store at -20°C. |

| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place. Protect from light. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |

Experimental Protocols

This section outlines a general methodology for a proteasome activity assay using this compound. This protocol may need to be optimized for specific experimental conditions, such as cell type or purified enzyme preparation.

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Assay Buffer: A common assay buffer is 25 mM HEPES, pH 7.5, containing 0.5 mM EDTA. The buffer should be pre-warmed to 37°C before use.

-

Cell Lysate Preparation (Example):

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

Proteasome Activity Assay

-

Reaction Setup: In a 96-well microplate (preferably black for fluorescence assays), add the following to each well:

-

50-100 µg of cell lysate or an appropriate amount of purified 20S proteasome.

-

Assay buffer to a final volume of 100 µL.

-

-

Initiate Reaction: Add the substrate to each well to a final concentration of 50-200 µM. This is achieved by diluting the 10 mM stock solution in the assay buffer.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need optimization.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: ~335-345 nm

-

Emission Wavelength: ~410-420 nm

-

Note: These wavelengths are for the cleaved 2-naphthylamine. Optimal wavelengths should be confirmed experimentally.

-

-

Data Analysis: The fluorescence intensity is proportional to the proteasome's caspase-like activity. Activity can be expressed as relative fluorescence units (RFU) per microgram of protein per unit of time.

Visualizations

Enzymatic Reaction

Caption: Enzymatic cleavage of the substrate by the 20S proteasome.

Experimental Workflow

Caption: General workflow for measuring proteasome activity.

Signaling Pathway Context

The ubiquitin-proteasome system is critical for cellular homeostasis, and its dysregulation is implicated in diseases like cancer and neurodegeneration. For instance, impaired proteasome activity can lead to the accumulation of misfolded proteins and trigger apoptosis (programmed cell death). The caspase-like activity of the proteasome is a key component of this system.

Caption: Simplified pathway showing the proteasome's role in apoptosis.

References

Navigating the Procurement and Application of Cbz-L-L-E-2NA: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of the calpain substrate, Cbz-L-Leucyl-L-leucyl-L-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA). This document provides a consolidated overview of supplier information, detailed experimental protocols derived from scientific literature, and a visualization of the pertinent signaling pathway.

Supplier and Purchasing Information

Cbz-L-L-E-2NA, a key reagent for studying calpain activity, is available from a select number of chemical suppliers. While pricing is often subject to quotation, the following table summarizes publicly available information to aid in procurement decisions. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price |

| Hangzhou Leap Chem Co., Ltd. | N-CBZ-LEU-LEU-GLU BETA-NAPHTHYLAMIDE | 75873-85-7 | Not Specified | Inquire | Inquire |

| Amadis Chemical Company Limited | Z-Leu-Leu-Glu-bNA | 75873-85-7 | Not Specified | Inquire | Inquire |

| Shanghai Witofly Chemical Co., Ltd. | Z-LEU-LEU-GLU-BETA-NAPHTHYLAMIDE | 75873-85-7 | Not Specified | Inquire | Inquire |

Unraveling Calpain Activity: The Role of Cbz-L-L-E-2NA

Cbz-L-L-E-2NA is a fluorogenic substrate utilized to measure the enzymatic activity of calpains, a family of calcium-dependent cysteine proteases. Upon cleavage by an active calpain, the 2-naphthylamide (2NA) moiety is released, resulting in a detectable fluorescent signal. This property makes Cbz-L-L-E-2NA a valuable tool for investigating the role of calpains in various cellular processes.

Experimental Protocols

The following is a detailed methodology for a calpain activity assay adapted from established research protocols. This protocol provides a framework for utilizing Cbz-L-L-E-2NA to quantify calpain activity in cell lysates.

Objective: To measure calpain activity in cell or tissue extracts using the fluorogenic substrate Cbz-L-L-E-2NA.

Materials:

-

Cells or tissue of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Cbz-L-L-E-2NA stock solution (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2, 1 mM DTT)

-

Fluorometer and 96-well black microplates

Procedure:

-

Sample Preparation:

-

Harvest cells or homogenize tissue and lyse in ice-cold Lysis Buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.

-

Bring the total volume in each well to 100 µL with Assay Buffer.

-

Include appropriate controls:

-

Negative Control: Lysate with Assay Buffer without Cbz-L-L-E-2NA.

-

Inhibitor Control: Lysate pre-incubated with a calpain inhibitor (e.g., calpeptin or ALLN) before adding the substrate.

-

Blank: Assay Buffer only.

-

-

Initiate the reaction by adding Cbz-L-L-E-2NA to a final concentration of 50 µM.

-

-

Measurement:

-

Immediately place the microplate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 335 nm and an emission wavelength of 410 nm.

-

Record fluorescence readings kinetically over a period of 30-60 minutes at regular intervals (e.g., every 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (RFU/min) for each sample.

-

Subtract the rate of the negative control from the sample rates to correct for background fluorescence.

-

Calpain activity can be expressed as RFU/min/mg of protein.

-

Visualizing the Calpain Signaling Pathway

Calpains are integral components of various signaling pathways, playing critical roles in cellular function and pathology. The following diagram illustrates a simplified overview of the calpain activation pathway and its downstream effects.

Caption: Overview of the calpain activation and signaling cascade.

This guide provides a foundational understanding for the procurement and use of Cbz-L-L-E-2NA in research settings. By offering a consolidated source of supplier information, a detailed experimental protocol, and a clear visualization of the associated signaling pathway, this document aims to facilitate further investigation into the multifaceted roles of calpain in health and disease. Researchers are encouraged to consult the primary literature for more specific applications and adaptations of these methods.

In-Depth Technical Guide to the Spectral Properties of Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA) is a fluorogenic substrate utilized in the study of protease activity, particularly the peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity of the 20S proteasome. Understanding its spectral properties is fundamental for the design and execution of robust enzymatic assays. This guide provides a comprehensive overview of the spectral characteristics of Cbz-L-L-E-2NA and its cleavage product, 2-naphthylamine, detailed experimental protocols for its use, and a visualization of the enzymatic reaction pathway.

Introduction

Proteasomes are multi-catalytic protease complexes that play a crucial role in cellular protein degradation. The 20S proteasome possesses several distinct proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like or PGPH activities. Fluorogenic substrates are invaluable tools for dissecting these specific activities. Cbz-L-L-E-2NA is designed as a specific substrate for the PGPH activity, where the cleavage of the amide bond between the glutamyl residue and the 2-naphthylamine moiety results in a detectable fluorescent signal.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

| Property | Value |

| Synonyms | Cbz-LLE-β-naphthylamide, Z-LLE-2NA |

| Molecular Formula | C₃₅H₄₄N₄O₇ |

| Molecular Weight | 632.75 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in THF (25 mg/mL) and DMSO |

| Storage Temperature | -20°C |

Spectral Properties

The utility of Cbz-L-L-E-2NA as a fluorogenic substrate is based on the significant change in fluorescence upon enzymatic cleavage. The intact substrate is essentially non-fluorescent, while the liberated 2-naphthylamine is fluorescent.

Absorbance Spectroscopy

Fluorescence Spectroscopy

The key spectral event in assays using Cbz-L-L-E-2NA is the release of 2-naphthylamine, which exhibits distinct fluorescence. An aqueous solution of 2-naphthylamine is known to emit blue fluorescence.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum | ~330-340 | The optimal excitation wavelength for the liberated 2-naphthylamine. A related compound, N-phenyl-2-naphthylamine, has an optimal excitation at 330 nm. |

| Emission Maximum | ~410-420 | The emission maximum for 2-naphthylamine, producing a fluorescent signal that can be readily detected. |

Experimental Protocols

Proteasome Activity Assay

This protocol provides a general framework for measuring the PGPH activity of the 20S proteasome using Cbz-L-L-E-2NA.

Materials:

-

Purified 20S proteasome

-

Cbz-L-L-E-2NA substrate

-

Assay Buffer: 50 mM HEPES/KOH, pH 8.0

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader with fluorescence detection capabilities

-

Black, flat-bottom 96-well microplates

Procedure:

-

Prepare a 10 mM stock solution of Cbz-L-L-E-2NA in DMSO. Store at -20°C.

-

Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer. A final concentration range of 10-200 µM is recommended for kinetic studies. Note that the Michaelis constant (Km) for the PGPH activity of 26S proteasomes has been reported to be approximately 0.1 mM (100 µM).

-

Prepare the 20S proteasome solution by diluting the enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting point of 0.5 µg per assay can be used.

-

Set up the assay in a 96-well microplate. For each reaction, add:

-

x µL of Assay Buffer

-

y µL of 20S proteasome solution

-

z µL of Cbz-L-L-E-2NA working solution to initiate the reaction.

-

The final volume should be consistent across all wells (e.g., 100 µL).

-

Include appropriate controls: a blank with no enzyme and a control with no substrate.

-

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader. Set the excitation wavelength to ~335 nm and the emission wavelength to ~415 nm.

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. The rate is proportional to the enzyme activity.

Data Presentation

Table 1: Spectral Properties of Cbz-L-L-E-2NA and its Cleavage Product

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) |

| Cbz-L-L-E-2NA (Intact Substrate) | Not applicable | Not fluorescent |

| 2-Naphthylamine (Cleavage Product) | ~335 | ~415 |

Table 2: Key Parameters for Proteasome Activity Assay

| Parameter | Recommended Value |

| Enzyme | 20S or 26S Proteasome |

| Substrate | This compound |

| Assay Buffer | 50 mM HEPES/KOH, pH 8.0 |

| Incubation Temperature | 37°C |

| Substrate Concentration | 10-200 µM (Km ≈ 100 µM) |

| Detection Method | Fluorescence Spectroscopy |

Visualization of the Enzymatic Reaction

The enzymatic cleavage of Cbz-L-L-E-2NA by the 20S proteasome can be represented as a straightforward biochemical reaction.

Methodological & Application

Application Notes and Protocols: Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide Calpain Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of calpain activity using the fluorogenic substrate Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA). Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity has been implicated in a variety of pathological conditions, making them an important target for drug development.

Principle of the Assay

The Cbz-L-L-E-2NA calpain activity assay is based on the enzymatic cleavage of the peptide substrate by calpain. Cbz-L-L-E-2NA is a non-fluorescent molecule. Upon cleavage by calpain between the glutamate and the 2-naphthylamide moiety, the highly fluorescent 2-naphthylamine is released. The increase in fluorescence intensity is directly proportional to the calpain activity and can be monitored over time using a fluorescence spectrophotometer or a microplate reader.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be determined when establishing the Cbz-L-L-E-2NA calpain activity assay. The specific values will need to be empirically determined for your experimental conditions.

| Parameter | Description | Typical Value Range |

| Excitation Wavelength | The wavelength of light used to excite the fluorescent product (2-naphthylamine). | ~335-350 nm |

| Emission Wavelength | The wavelength of light at which the fluorescence of the product is measured. | ~410-420 nm |

| Substrate Concentration | The concentration of Cbz-L-L-E-2NA in the final reaction mixture. This should be optimized and ideally be at or near the Km value. | 10 - 100 µM |

| Calcium Concentration | The concentration of Ca2+ required for calpain activation. This varies for different calpain isoforms (µ-calpain and m-calpain). | µ-calpain: 3-50 µMm-calpain: 0.2-0.8 mM |

| Enzyme Concentration | The concentration of purified calpain or the amount of cell/tissue lysate used in the assay. | To be determined empirically |

| Incubation Time | The duration of the reaction. This should be within the linear range of the reaction. | 15 - 60 minutes |

| Incubation Temperature | The temperature at which the assay is performed. | 25 - 37 °C |

| pH | The optimal pH for the assay buffer. | 7.2 - 7.5 |

Experimental Protocols

Reagent Preparation

1. Assay Buffer:

-

50 mM Tris-HCl or HEPES, pH 7.4

-

100 mM NaCl

-

1 mM DTT or β-mercaptoethanol (to maintain the cysteine protease in a reduced state)

-

Store at 4°C.

2. Calcium Chloride (CaCl2) Stock Solution (100 mM):

-

Dissolve anhydrous CaCl2 in deionized water.

-

Store at 4°C.

3. Cbz-L-L-E-2NA Substrate Stock Solution (10 mM):

-

Dissolve Cbz-L-L-E-2NA in DMSO.

-

Store in aliquots at -20°C, protected from light.

4. Calpain Enzyme:

-

Purified calpain-1 (µ-calpain) or calpain-2 (m-calpain).

-

Alternatively, cell or tissue lysates can be used as a source of calpain.

5. Calpain Inhibitor (Optional Control):

-

A specific calpain inhibitor such as Calpeptin or ALLN can be used as a negative control.

-

Prepare a stock solution in DMSO and store at -20°C.

Assay Procedure

-

Prepare the Reaction Mixture: In a 96-well black microplate, prepare the reaction mixture as follows for each sample, control, and blank.

| Component | Volume (µL) for a 200 µL final volume | Final Concentration |

| Assay Buffer | 160 | 1X |

| CaCl2 (from 100 mM stock) | X | (To be optimized) |

| Calpain Enzyme/Lysate | 20 | (To be optimized) |

| Cbz-L-L-E-2NA (from 10 mM stock) | 2 | 100 µM (To be optimized) |

| Deionized Water | Up to 200 µL | - |

-

Blank: Prepare a blank sample containing all components except the enzyme/lysate. Add an equivalent volume of assay buffer instead.

-

Negative Control (Optional): Prepare a negative control sample containing the calpain inhibitor to confirm the specificity of the assay. Pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.

-

Initiate the Reaction: Add the Cbz-L-L-E-2NA substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

-

Measurement: Measure the fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence microplate reader with excitation at ~340 nm and emission at ~410 nm.

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all sample readings.

-

Plot the fluorescence intensity versus time.

-

The calpain activity is proportional to the slope of the linear portion of the curve (rate of fluorescence increase).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Cbz-L-L-E-2NA calpain activity assay.

Calpain Activation Signaling Pathway

Caption: Calcium-dependent activation of calpain signaling pathway.

References

Measuring Proteasome Activity with Cbz-L-L-E-2NA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of intracellular proteins. This process is fundamental for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activities. Monitoring the specific activities of the proteasome is crucial for understanding its biological function and for the development of therapeutic inhibitors.

This document provides detailed application notes and protocols for measuring the caspase-like activity of the proteasome using the fluorogenic substrate Carbobenzoxy-L-leucyl-L-leucyl-L-glutamyl-2-naphthylamide (Cbz-L-L-E-2NA). Cleavage of the 2-naphthylamide (2NA) group by the proteasome results in a fluorescent signal that can be quantified to determine enzymatic activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate Cbz-L-L-E-2NA by the caspase-like active sites of the proteasome. Upon cleavage, the fluorophore 2-naphthylamine (2NA) is released. The fluorescence of free 2NA can be measured using a fluorometer with an excitation wavelength of approximately 330-340 nm and an emission wavelength of around 405-420 nm. The rate of the increase in fluorescence is directly proportional to the proteasome's caspase-like activity.

Signaling Pathway and Experimental Workflow

To provide a clear overview, the following diagrams illustrate the ubiquitin-proteasome signaling pathway and the general experimental workflow for measuring proteasome activity.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Application Notes and Protocols for Cbz-L-L-E-2NA Based Protease Assay in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes that play a critical role in numerous cellular processes, including protein turnover, signal transduction, and apoptosis. Their dysregulation is often implicated in various diseases, making them a key target for drug discovery and development. The monitoring of specific protease activity in cell lysates provides a valuable tool for understanding disease mechanisms and for screening potential therapeutic agents.

This document provides a detailed protocol for a protease assay using the chromogenic substrate N-carbobenzyloxy-L-leucyl-L-leucyl-L-glutamic acid 2-naphthylamide (Cbz-L-L-E-2NA). This substrate is particularly useful for measuring the peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity of the 20S proteasome.[1] Cleavage of the peptide bond C-terminal to the glutamate residue by active proteases releases 2-naphthylamine, which can be quantified either by its intrinsic fluorescence or through a colorimetric reaction.

Principle of the Assay

The assay is based on the enzymatic cleavage of the Cbz-L-L-E-2NA substrate by proteases present in a cell lysate. The amount of released 2-naphthylamine is directly proportional to the protease activity. The detection of 2-naphthylamine can be achieved through two primary methods:

-

Fluorometric Detection: 2-naphthylamine is a fluorescent molecule. The increase in fluorescence intensity upon its release from the substrate can be monitored using a fluorescence microplate reader.

-

Colorimetric Detection: 2-naphthylamine can be converted into a colored azo dye through a diazotization reaction followed by coupling with a chromogenic agent such as N-(1-Naphthyl)ethylenediamine (Bratton-Marshall reagent). The resulting color intensity can be measured using a standard absorbance microplate reader.

Data Presentation

The following tables summarize the key quantitative parameters for the Cbz-L-L-E-2NA based protease assay. These values are provided as a starting point and may require optimization depending on the cell type and experimental conditions.

Table 1: Reagent and Sample Concentrations

| Component | Stock Concentration | Final Concentration | Notes |

| Cbz-L-L-E-2NA Substrate | 10 mM in DMSO | 50 - 200 µM | Optimize for specific cell lysate |

| Cell Lysate | 1 - 5 mg/mL | 20 - 100 µ g/well | Protein concentration dependent |

| Proteasome Inhibitor (e.g., MG-132) | 10 mM in DMSO | 10 - 50 µM | For negative control |

| 2-Naphthylamine Standard | 1 mM in DMSO | 0 - 50 µM | For standard curve |

Table 2: Assay Parameters

| Parameter | Value | Notes |

| Incubation Temperature | 37°C | |

| Incubation Time | 30 - 120 minutes | Monitor kinetics for optimal time |

| Fluorometric Detection | ||

| Excitation Wavelength | ~345 nm | |

| Emission Wavelength | ~412 nm | |

| Colorimetric Detection | ||

| Absorbance Wavelength | ~540 - 560 nm | After diazotization reaction |

Experimental Protocols

Part 1: Cell Lysate Preparation

This protocol is suitable for both adherent and suspension cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT)

-

Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a sufficient volume of Cell Lysis Buffer containing freshly added Protease Inhibitor Cocktail to cover the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer with freshly added Protease Inhibitor Cocktail.

-

-

Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the clear supernatant to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Storage: Use the cell lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Part 2: Fluorometric Protease Assay

Materials:

-

Cell Lysate (from Part 1)

-

Assay Buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT)

-

Cbz-L-L-E-2NA Substrate (10 mM stock in DMSO)

-

Proteasome Inhibitor (e.g., MG-132, 10 mM stock in DMSO)

-

2-Naphthylamine (1 mM stock in DMSO for standard curve)

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare 2-Naphthylamine Standard Curve:

-

Perform serial dilutions of the 1 mM 2-naphthylamine stock in Assay Buffer to obtain concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Set up Assay Reactions:

-

In separate wells of the 96-well plate, prepare the following reactions (total volume of 100 µL per well):

-

Sample Wells: 20-100 µg of cell lysate, bring the volume to 90 µL with Assay Buffer.

-

Negative Control Wells: 20-100 µg of cell lysate, 1 µL of 10 mM MG-132 (final concentration 100 µM), bring the volume to 90 µL with Assay Buffer.

-

Blank Well: 90 µL of Assay Buffer.

-

-

-

Initiate the Reaction:

-

Prepare a working solution of Cbz-L-L-E-2NA substrate by diluting the 10 mM stock in Assay Buffer to a 10X final concentration (e.g., 1 mM for a final concentration of 100 µM).

-

Add 10 µL of the 10X Cbz-L-L-E-2NA working solution to each well (including sample, negative control, and blank wells).

-

-

Incubation:

-

Mix the contents of the wells gently by shaking the plate.

-

Incubate the plate at 37°C for 30-120 minutes, protected from light. The optimal incubation time should be determined by kinetic measurements.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of ~345 nm and an emission wavelength of ~412 nm.

-

Part 3: Colorimetric Protease Assay (Alternative Detection)

Materials:

-

Completed assay reactions from Part 2, Step 4.

-

10% Trichloroacetic Acid (TCA)

-

0.1% Sodium Nitrite

-

0.5% Ammonium Sulfamate

-

0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall Reagent) in water

-

Clear, flat-bottom 96-well microplate

-

Absorbance microplate reader

Procedure:

-

Stop the Enzymatic Reaction: Add 50 µL of 10% TCA to each well to stop the reaction and precipitate proteins.

-

Clarify the Samples: Centrifuge the plate at 3,000 x g for 10 minutes.

-

Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a new clear, flat-bottom 96-well plate.

-

Diazotization Reaction:

-

Add 25 µL of 0.1% sodium nitrite to each well and incubate for 5 minutes at room temperature.

-

Add 25 µL of 0.5% ammonium sulfamate to each well to quench the excess nitrite and incubate for 5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add 25 µL of 0.1% Bratton-Marshall Reagent to each well and incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

-

Measurement: Measure the absorbance at a wavelength between 540-560 nm.

Data Analysis

-

Standard Curve: Plot the fluorescence intensity or absorbance values of the 2-naphthylamine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Protease Activity:

-

Subtract the blank reading from all sample and control readings.

-

Use the standard curve equation to convert the corrected fluorescence or absorbance readings of the samples into the concentration of 2-naphthylamine produced.

-

The protease activity can be expressed as the amount of 2-naphthylamine produced per unit time per amount of protein in the cell lysate (e.g., pmol/min/mg protein).

-

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the Cbz-L-L-E-2NA based protease assay.

Caption: Principle of the Cbz-L-L-E-2NA protease assay.

References

Preparation of a Stock Solution of Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (Cbz-LLE-2NA), a fluorogenic substrate utilized in the assessment of proteasome activity. Accurate preparation of this stock solution is critical for obtaining reliable and reproducible results in enzymatic assays. This guide outlines the necessary materials, a step-by-step procedure for dissolution, and best practices for storage to ensure the stability and integrity of the substrate.

Introduction

Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide is a synthetic peptide substrate designed to measure the glutamylpeptidyl-peptide hydrolase activity of the 20S proteasome.[1][2][3] The substrate consists of a tripeptide sequence (Leu-Leu-Glu) recognized by the active sites of the proteasome, a carbobenzoxy (Cbz) protecting group at the N-terminus, and a 2-naphthylamide fluorophore at the C-terminus. Enzymatic cleavage of the amide bond between the glutamic acid residue and the 2-naphthylamide group releases the fluorescent 2-naphthylamine, which can be quantified to determine enzyme activity. Due to the hydrophobic nature of the Cbz and naphthylamide moieties, this compound has limited solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of a concentrated stock solution.

Physicochemical Properties

A summary of the key quantitative data for Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 632.75 g/mol | [4] |

| Synonyms | Cbz-LLE-β-naphthylamide, Z-Leu-Leu-Glu-βNA | [1][2] |

| Appearance | White to off-white powder | |

| Solubility | THF: 25 mg/mL; Soluble in DMSO | |

| Storage (lyophilized) | -20°C | [2] |

| Storage (in solution) | -20°C to -80°C |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide.

Materials

-

Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade

-

Tetrahydrofuran (THF), anhydrous

-

Microcentrifuge tubes (1.5 mL or 2.0 mL), sterile

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Analytical balance

Procedure

-

Equilibration: Remove the vial of lyophilized Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture, which can affect the stability of the compound.

-

Weighing: Carefully weigh out the desired amount of the peptide powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.33 mg of the compound (see calculation below).

-

Calculation:

-

Desired Concentration (M) = 0.010 mol/L

-

Molecular Weight ( g/mol ) = 632.75 g/mol

-

Desired Volume (L) = 0.001 L

-

Mass (g) = 0.010 mol/L * 632.75 g/mol * 0.001 L = 0.0063275 g = 6.33 mg

-

-

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or THF to achieve a 10 mM concentration. For 6.33 mg of powder, add 1 mL of solvent.

-

Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear and colorless.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.

-

Application Example: Proteasome Activity Assay

The prepared stock solution can be used to measure the caspase-like activity of the 20S proteasome. A typical working concentration for this substrate in an enzymatic assay is in the range of 50-200 µM.[5] To achieve a final concentration of 100 µM in a 100 µL assay volume, 1 µL of the 10 mM stock solution would be added to 99 µL of the assay buffer containing the purified proteasome or cell lysate.

Diagrams

Caption: Workflow for stock solution preparation.

References

Application Notes and Protocols for Cbz-L-L-E-2NA Assay in Purified Enzyme Systems

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Cbz-L-L-E-2NA (N-Carbobenzoxy-L-Leucyl-L-Leucyl-L-Glutamic acid β-naphthylamide) assay is a widely utilized fluorometric method for measuring the chymotrypsin-like (CT-L) activity of the purified 20S proteasome. The 20S proteasome is the catalytic core of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for intracellular protein degradation.[1][2][3] Understanding the activity of the proteasome is crucial in various research areas, including cancer biology, neurodegenerative diseases, and immunology.

Principle of the Assay:

The assay utilizes the fluorogenic peptide substrate Cbz-L-L-E-2NA. The chymotrypsin-like activity of the β5 subunit within the 20S proteasome specifically recognizes and cleaves the peptide bond on the carboxyl side of the glutamic acid residue. This enzymatic cleavage releases the fluorescent molecule 2-naphthylamine (2-NA). The fluorescence intensity of the liberated 2-NA, measured at an excitation wavelength of approximately 333 nm and an emission wavelength of around 450 nm, is directly proportional to the proteasomal activity.

Advantages:

-

Specificity: The Cbz-L-L-E-2NA substrate is relatively specific for the chymotrypsin-like activity of the proteasome.

-

Sensitivity: The fluorometric detection of 2-naphthylamine allows for the sensitive quantification of enzyme activity.

-

Continuous Monitoring: The assay can be performed as a kinetic measurement, allowing for the continuous monitoring of enzyme activity over time.

-

High-Throughput Screening: The assay is adaptable to a microplate format, making it suitable for high-throughput screening of potential proteasome inhibitors or activators.

Limitations:

-

Substrate Specificity: While primarily targeting chymotrypsin-like activity, there may be some off-target cleavage by other proteases, especially in less purified systems.

-

Environmental Factors: The fluorescence of 2-naphthylamine can be influenced by pH, temperature, and solvent polarity. Therefore, maintaining consistent assay conditions is critical.

-

Compound Interference: When screening for inhibitors or activators, the test compounds themselves may possess fluorescent properties that can interfere with the assay. A proper control for compound fluorescence is necessary.

Experimental Protocols

Materials and Reagents

-

Purified 20S Proteasome

-

Cbz-L-L-E-2NA (N-Carbobenzoxy-L-Leucyl-L-Leucyl-L-Glutamic acid β-naphthylamide)

-

2-Naphthylamine (2-NA) standard

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates, preferably with a clear bottom

-

Fluorometric microplate reader with excitation at ~333 nm and emission at ~450 nm

Preparation of Reagents

-

Assay Buffer: Prepare a solution of 20 mM Tris-HCl and adjust the pH to 7.5. Store at 4°C.

-

Substrate Stock Solution: Dissolve Cbz-L-L-E-2NA in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Dilute the purified 20S proteasome in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 µg per well. Keep the enzyme solution on ice.

-

2-Naphthylamine Standard Stock Solution: Dissolve 2-naphthylamine in DMSO to a final concentration of 1 mM.

-

Standard Curve: Prepare a series of dilutions of the 2-naphthylamine standard stock solution in Assay Buffer to generate a standard curve ranging from 0 to 100 µM.

Assay Protocol

-

Prepare the Reaction Plate:

-

Add 80 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 10 µL of the diluted purified 20S proteasome solution to the appropriate wells.

-

For inhibitor/activator screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of the vehicle (e.g., DMSO).

-

Include a blank well containing 90 µL of Assay Buffer and 10 µL of the vehicle.

-

-

Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes to allow the enzyme to equilibrate with the test compounds.

-

Initiate the Reaction: Add 10 µL of the Cbz-L-L-E-2NA substrate solution to each well to a final concentration of 100 µM. The final reaction volume will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity (Excitation: 333 nm, Emission: 450 nm) every 1-2 minutes for a duration of 30-60 minutes.

-

Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 10 µL of 10% SDS. Read the fluorescence at the specified wavelengths.

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the 2-naphthylamine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of the samples into the concentration of the product formed.

-

Calculate Enzyme Activity:

-

For kinetic data, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the V₀ from fluorescence units/min to moles of product/min using the standard curve.

-

The specific activity of the enzyme can be calculated using the following formula: Specific Activity (mol/min/mg) = (V₀ in mol/min) / (amount of enzyme in mg)

-

-

Inhibitor/Activator Analysis:

-

Calculate the percentage of inhibition or activation relative to the control wells (enzyme + substrate + vehicle).

-

For inhibitors, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

Quantitative data from the Cbz-L-L-E-2NA assay and comparative assays for other proteasomal activities should be summarized in a clear, tabular format.

Table 1: Kinetic Parameters of Purified 20S Proteasome Activities

| Proteasome Activity | Substrate | Substrate Concentration (µM) | Vmax (RFU/min) | Km (µM) |

| Chymotrypsin-like | Cbz-L-L-E-2NA | 0 - 200 | Value | Value |

| Trypsin-like | Boc-LRR-AMC | 0 - 200 | Value | Value |

| Caspase-like | Z-LLE-AMC | 0 - 200 | Value | Value |

Table 2: Inhibition of 20S Proteasome Chymotrypsin-like Activity

| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Inhibitor A | 0.1 | Value | \multirow{5}{}{Value} |

| 1 | Value | ||

| 10 | Value | ||

| 50 | Value | ||

| 100 | Value | ||

| Inhibitor B | 0.1 | Value | \multirow{5}{}{Value} |

| 1 | Value | ||

| 10 | Value | ||

| 50 | Value | ||

| 100 | Value |

Mandatory Visualizations

Caption: Experimental workflow for the Cbz-L-L-E-2NA assay.

Caption: Enzymatic cleavage of Cbz-L-L-E-2NA by the 20S proteasome.

References

Application Notes: In-Gel Zymography for Proteasome β1 Subunit Activity using Z-LLE-2-Naphthylamide

Introduction

In-gel zymography is a powerful technique used to detect and characterize the activity of enzymes within a biological sample following electrophoretic separation. This document provides a detailed protocol for the detection of the caspase-like (β1 subunit) activity of the 20S proteasome using the specific chromogenic substrate, Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (Z-LLE-2NA). The proteasome is a critical multi-catalytic protease complex responsible for degrading damaged and regulatory proteins, playing a central role in cellular processes like cell cycle control, signal transduction, and antigen presentation.[1] Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for drug development.[2]

This method is particularly useful for researchers in drug discovery and cell biology to visualize proteasome activity directly in cell lysates or tissue extracts, assess the efficacy of specific inhibitors, and study changes in enzyme activity under various physiological or pathological conditions.

Principle of the Method

The methodology relies on the separation of proteins by polyacrylamide gel electrophoresis (PAGE) under non-denaturing or partially denaturing conditions to preserve the enzyme's catalytic activity. Following electrophoresis, the gel is incubated in a reaction buffer containing the Z-LLE-2NA substrate and a diazonium salt, such as Fast Garnet GBC. The proteasome's β1 subunit cleaves the substrate, releasing free 2-naphthylamine. This product immediately couples with the diazonium salt to form an insoluble, colored azo dye that precipitates directly at the location of the active enzyme, appearing as a distinct band. The intensity of the band is proportional to the enzymatic activity, which can be quantified using densitometry.

Figure 1. Chromogenic Detection Principle

Experimental Protocol

This protocol is designed for analyzing proteasome activity in cell or tissue lysates.

I. Materials and Reagents

-

Substrate: Carbobenzoxy-leucyl-leucyl-glutamyl-2-naphthylamide (Z-LLE-2NA)

-

Coupling Salt: Fast Garnet GBC or Fast Blue B

-

Electrophoresis: Acrylamide/Bis-acrylamide solution (30%), Tris-HCl, Glycine, Sodium Dodecyl Sulfate (SDS), Ammonium Persulfate (APS), TEMED

-

Sample Preparation: Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM Sucrose, 10 mM MgCl₂, 1 mM DTT)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

-

Staining/Fixing (Optional): Coomassie Brilliant Blue R-250, Methanol, Acetic Acid

-

General Reagents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Deionized water

II. Step-by-Step Methodology

-

Cell Lysates: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

-

Tissue Extracts: Homogenize ~50 mg of tissue in ice-cold Lysis Buffer.[3]

-

Clarification: Centrifuge the lysate/homogenate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[4]

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Sample Loading Buffer: Mix the protein sample with a non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8). Do not add reducing agents like β-mercaptoethanol or DTT and do not heat the samples , as this will irreversibly inactivate the enzyme.[5]

-

Gel Preparation: Prepare a standard 7.5% native or SDS-polyacrylamide gel. While this technique can be adapted for SDS-PAGE, native PAGE is often preferred for analyzing proteasome complexes.[1] For SDS-PAGE, the concentration of SDS in the running buffer and gel should be kept low (e.g., 0.05%) to facilitate later renaturation.

-

Loading: Load 20-50 µg of protein per well. Include a lane with a pre-stained molecular weight marker.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel. The cold temperature helps preserve enzyme activity.

-

Substrate Solution Preparation: Prepare a stock solution of Z-LLE-2NA (e.g., 20 mM in DMSO). Separately, prepare a stock solution of Fast Garnet GBC (e.g., 10 mg/mL in water). These solutions should be prepared fresh.

-

Washing/Renaturation (for SDS-PAGE): If SDS was used, gently wash the gel 2-3 times for 20 minutes each in a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove the SDS and allow the enzyme to refold.[6] If native PAGE was used, this step can be skipped or shortened to a brief rinse with Reaction Buffer.

-

Enzymatic Reaction: Prepare the final Reaction Buffer by diluting the Z-LLE-2NA stock to a final concentration of 0.2 mM and the Fast Garnet GBC stock to 0.5 mg/mL.

-

Incubation: Submerge the gel in the final Reaction Buffer and incubate at 37°C. Protect the container from light, as the diazonium salt is light-sensitive.

-

Visualization: Monitor the gel for the appearance of reddish-brown bands. The reaction is typically visible within 30-90 minutes. Stop the reaction by washing the gel extensively with deionized water once the desired band intensity is reached.

-

Imaging: Immediately photograph the gel using a gel documentation system. The azo dye bands can fade over time.

-

Quantification: The intensity of the bands can be quantified using densitometry software such as ImageJ.[7][8] This allows for a semi-quantitative comparison of proteasome activity between different samples.

Figure 2. Experimental Workflow

Data Presentation and Interpretation

Quantitative data obtained from densitometric analysis should be summarized in a clear, tabular format. This allows for easy comparison of enzyme activity across different experimental conditions. For professionals in drug development, this is an effective way to screen and compare the potency of various proteasome inhibitors.

Table 1: Example Data from an Inhibitor Screening Experiment

The table below illustrates how to present data for the relative activity of the proteasome β1 subunit in the presence of different inhibitors. Activity is normalized to an untreated control.

| Treatment Group | Inhibitor Concentration | Mean Band Intensity (Arbitrary Units) | Standard Deviation | % Activity (Normalized to Control) |

| Vehicle Control | 0 µM | 15,430 | ± 980 | 100% |

| Inhibitor A | 1 µM | 11,560 | ± 750 | 74.9% |

| Inhibitor A | 10 µM | 4,120 | ± 310 | 26.7% |

| Inhibitor B | 1 µM | 8,990 | ± 620 | 58.3% |

| Inhibitor B | 10 µM | 1,250 | ± 150 | 8.1% |

| Bortezomib (Positive Control) | 1 µM | 970 | ± 110 | 6.3% |

Biological Context and Troubleshooting

The Ubiquitin-Proteasome System